9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

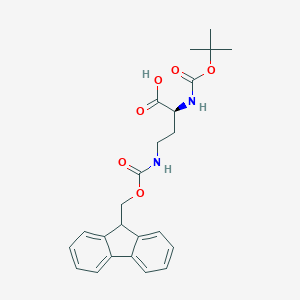

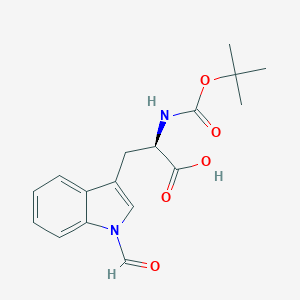

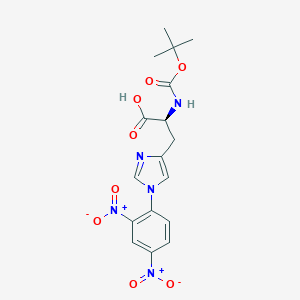

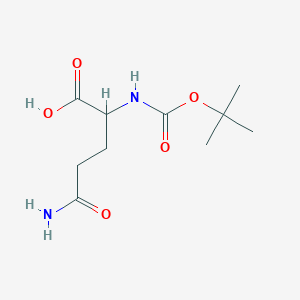

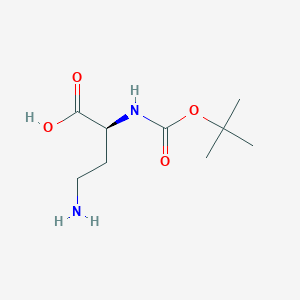

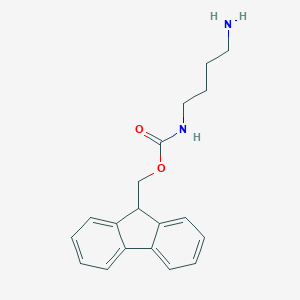

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate is a chemical compound with the molecular formula C19H22N2O2 . It has a molecular weight of 310.4 g/mol . The IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C19H22N2O2/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22) . The Canonical SMILES for this compound is C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN .Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 7 . The exact mass of the compound is 310.168127949 g/mol . The topological polar surface area of the compound is 64.4 Ų .科学研究应用

Neuropharmacology and Antiepileptic Therapy

Carbamates have been extensively studied for their neuropharmacological properties and potential as antiepileptic agents. Alkyl-carbamates, a class to which 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate may be related, have been developed for the treatment of epilepsy and anxiety due to their ability to enhance inhibitory neurotransmission through modulation of the GABA_A receptor. Each carbamate exhibits varying degrees of success and side effects, necessitating a nuanced understanding of their pharmacodynamics and safety profiles (Löscher, Sills, & White, 2021).

Fluorescence Spectroscopy

In the field of fluorescence spectroscopy, carbamates play a critical role in radiative decay engineering (RDE), a technique that modifies the emission of fluorophores to enhance or decrease their radiative decay rates. This technology has significant implications for increasing the quantum yields of low quantum yield chromophores and directing emission in specific directions, thus opening new avenues for medical diagnostics and molecular biology (Lakowicz, 2001).

Agricultural Chemistry

The synthesis and application of carbamates in agriculture, particularly as pesticides, have been an area of ongoing research. The study of the rate-limiting step in the decarbamoylation of acetylcholinesterases with large carbamoyl groups provides essential insights into how carbamates function as effective AChE inhibitors, which is vital for developing safer and more effective agrochemicals (Rosenberry & Cheung, 2019).

Food and Beverage Toxicology

In the context of food and beverage safety, the presence and implications of ethyl carbamate (urethane), a compound related to carbamates, have been thoroughly reviewed. Ethyl carbamate is genotoxic and carcinogenic, prompting investigations into its formation mechanisms and strategies for reducing its levels in alcoholic beverages and fermented foods. Such studies are crucial for public health and regulatory standards (Weber & Sharypov, 2009).

Chemical Synthesis

The selective catalytic reduction of aromatic nitro compounds into aromatic amines, isocyanates, carbamates, and ureas using CO has seen significant advancements. This process is integral to the pharmaceutical industry, where carbamates serve as essential intermediates. The exploration of these synthetic routes highlights the versatile applications of carbamates in drug development and material science (Tafesh & Weiguny, 1996).

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUERCAXBAHLNFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383196 |

Source

|

| Record name | 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate | |

CAS RN |

117048-49-4 |

Source

|

| Record name | 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。